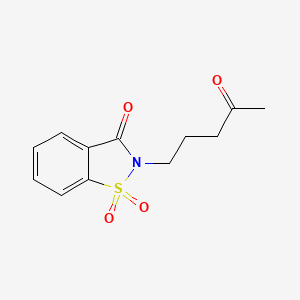
4-ethylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethylhexan-2-one is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its use in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-ethylhexan-2-one can be synthesized through several methods. One common method involves the acetoacetic ester synthesis, where acetoacetic ester is alkylated and then decarboxylated to form the desired ketone . The reaction typically requires a base such as sodium ethoxide and is carried out under mild conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-ethyl-2-hexenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions: 4-ethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, hydrazine (NH2NH2)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted ketones and alcohols
Wissenschaftliche Forschungsanwendungen
4-ethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Wirkmechanismus
The mechanism of action of 4-ethylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products . This reactivity is crucial for its role in organic synthesis and industrial applications.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-hexanone: Similar in structure but with a methyl group instead of an ethyl group.
2-Hexanone: Lacks the ethyl substituent, making it less sterically hindered.
4-Ethyl-2-pentanone: Shorter carbon chain, leading to different physical properties.
Uniqueness: 4-ethylhexan-2-one is unique due to its specific structure, which provides distinct reactivity and physical properties compared to its analogs. The presence of the ethyl group at the fourth position influences its boiling point, solubility, and reactivity in chemical reactions .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
4-ethylhexan-2-one |
InChI |
InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
QKMFSGUNPGTQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]ethan-1-ol](/img/structure/B8648659.png)
![3-(Benzo[b]thiophen-3-yl)-2-oxopropyl Acetate](/img/structure/B8648671.png)

![4-([2,2'-Bithiophen]-5-yl)but-3-yne-1,2-diol](/img/structure/B8648681.png)
